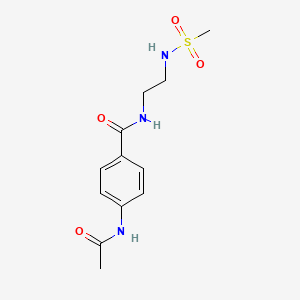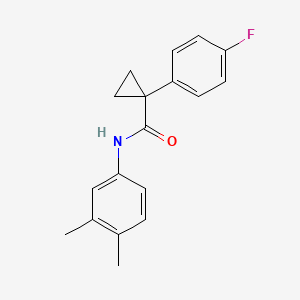![molecular formula C23H28N2O5 B6574615 N'-(2,4-dimethoxyphenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide CAS No. 1091398-52-5](/img/structure/B6574615.png)
N'-(2,4-dimethoxyphenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide (DMPCE) is a novel small molecule that has been used in various scientific research applications. It has been studied for its potential biochemical and physiological effects and has been found to have a wide range of advantages and limitations for laboratory experiments.
科学研究应用
N'-(2,4-dimethoxyphenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide has been used in various scientific research applications. It has been studied as an inhibitor of the enzyme acetylcholinesterase and as an inhibitor of the enzyme tyrosine kinase. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Additionally, it has been studied for its potential use in the treatment of inflammation and pain.
作用机制
The mechanism of action of N'-(2,4-dimethoxyphenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide is not yet fully understood. However, it is believed to act as an allosteric inhibitor of acetylcholinesterase and tyrosine kinase. It is thought to bind to the active site of these enzymes, preventing them from carrying out their normal functions. Furthermore, it is believed to interact with other proteins and enzymes, leading to the production of various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-(2,4-dimethoxyphenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide are not yet fully understood. However, it has been found to have anti-inflammatory and analgesic properties. Additionally, it has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, it has been found to have anti-tumorigenic effects, which may be beneficial in the treatment of cancer.
实验室实验的优点和局限性
The use of N'-(2,4-dimethoxyphenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and can be stored for long periods of time without degradation. Furthermore, it is relatively non-toxic and can be used in a wide range of laboratory experiments.
However, there are some limitations to the use of N'-(2,4-dimethoxyphenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide in laboratory experiments. It has a relatively short half-life, meaning that it must be used quickly or else it will degrade. Additionally, it is not soluble in water, making it difficult to use in certain experiments. Furthermore, it is not as potent as some other compounds, meaning that higher doses may be required to achieve the desired effect.
未来方向
There are several potential future directions for the use of N'-(2,4-dimethoxyphenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide. It could be used in the development of new drugs for the treatment of Alzheimer's, Parkinson's, and cancer. Additionally, it could be used in the development of new anti-inflammatory and analgesic drugs. Furthermore, it could be used in the development of new neuroprotective drugs. Finally, it could be used in the development of new drugs for the treatment of other diseases and conditions.
合成方法
The synthesis of N'-(2,4-dimethoxyphenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide is achieved through a two-step process. The first step involves the condensation of 2,4-dimethoxyphenyl acetonitrile with 1-(4-methoxyphenyl)cyclopentanone in the presence of an acid catalyst. The second step involves the reaction of the intermediate with ethylenediamine to form the desired product. The reaction is carried out at a temperature of 80-90°C for a period of 2-3 hours.
属性
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-28-17-8-6-16(7-9-17)23(12-4-5-13-23)15-24-21(26)22(27)25-19-11-10-18(29-2)14-20(19)30-3/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZCNWUTQTZYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,4-dimethoxyphenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{5-[1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B6574536.png)
![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6574539.png)
![2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6574551.png)
![3-methoxy-1-methyl-N-[5-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B6574564.png)
![3-ethoxy-1-ethyl-N-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B6574569.png)
![N,N-diethyl-2-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6574574.png)
![1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine](/img/structure/B6574576.png)

![4-acetamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide](/img/structure/B6574591.png)
![N-[2-(3-chlorobenzenesulfonamido)ethyl]-4-cyclopentaneamidobenzamide](/img/structure/B6574604.png)
![N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6574607.png)

![2-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6574625.png)
![N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B6574627.png)